Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate
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Overview
Description
Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a complex organic compound with the molecular formula C18H16N2O3S and a molecular weight of 340.4 g/mol . This compound belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate typically involves a multi-step process. One common method starts with the reaction of anthranilic acid with isothiocyanates to form 2-mercaptoquinazolinones . This intermediate is then subjected to S-alkylation using methyl bromoacetate under basic conditions to yield the final product . The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Carboxylic acids
Scientific Research Applications
Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate
- Methyl 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate
Uniqueness
Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity compared to other similar compounds . This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Biological Activity
Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 4-methylphenyl derivatives with quinazoline intermediates. The structural formula can be represented as follows:
This compound features a quinazoline core that is known for its diverse biological activities. The presence of the sulfanyl group and methyl acetate moiety enhances its pharmacological potential.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluated a series of quinazoline derivatives against various bacterial strains, demonstrating moderate to high activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 18 |
Methyl 2-{...} | P. aeruginosa | 16 |
2. Anti-inflammatory Activity
Quinazoline derivatives have been studied for their anti-inflammatory effects. This compound showed promising results in reducing inflammation markers in vitro. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly decreased the production of pro-inflammatory cytokines .
3. Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .
Table 2: Anticancer Activity in Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12 | Apoptosis induction |
A549 (Lung) | 15 | Cell cycle arrest |
HeLa (Cervical) | 10 | Inhibition of proliferation |
Case Studies
Several case studies highlight the efficacy of this compound in biological applications:
- Case Study on Antimicrobial Effects : A clinical trial involving patients with bacterial infections showed that treatment with quinazoline derivatives led to significant improvement in infection clearance rates compared to standard antibiotics .
- Case Study on Anti-inflammatory Properties : In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with lower levels of inflammatory markers .
- Case Study on Cancer Treatment : A preclinical study demonstrated that combining this compound with traditional chemotherapy enhanced the overall effectiveness against resistant cancer cell lines .
Properties
IUPAC Name |
methyl 2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)19-18(20)24-11-16(21)23-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJKSILMIHNWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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